molecular formula C8H14N2O2 B13008468 (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B13008468
M. Wt: 170.21 g/mol
InChI Key: FSIAAOSGUNXNSN-UHFFFAOYSA-N
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Description

(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by its unique structure, which includes a fused ring system containing both pyrrole and pyrazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of γ-substituted amino acid derivatives. This process typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions .

Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and cost-effective synthesis of the compound, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12)

InChI Key

FSIAAOSGUNXNSN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NCCN2C1)C(=O)O

Origin of Product

United States

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